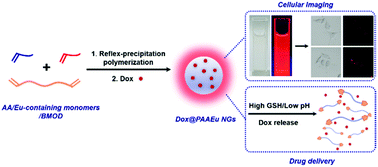Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications
Polymer Chemistry Pub Date: 2021-06-16 DOI: 10.1039/D1PY00460C
Abstract
The design of europium(III)-based (Eu(III)-based) nanomaterials with good water dispersity and high fluorescence is of great importance for their bioapplication. In this work, Eu(III)-containing nanohydrogels were fabricated by a facile reflux-precipitation polymerization and their potential as theranostic nanomaterials were explored. The resultant PAAEu nanohydrogels (NGs) exhibited excellent monodispersity, high aqueous stability and strong fluorescence intensity. They could be internalized by cancer cells and showed high fluorescence signals after 5 hours of incubation. The in vitro cell assays confirmed the good cytocompatibility of PAAEu NGs with a cell viability of above 90% after 12 hours. After loading with the anticancer drug doxorubicin (Dox), Dox@PAAEu NGs induced cell apoptosis and necrosis and exhibited high cytotoxicity towards cancer cells. The prepared Eu(III)-containing nanohydrogels could be employed as theranostic nanomaterials for bioimaging and drug delivery applications.


Recommended Literature
- [1] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [2] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [3] Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
- [4] Sustainable desalination using a microbial capacitive desalination cell†
- [5] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [6] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [7] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [8] Front cover
- [9] Melleolides impact fungal translation via elongation factor 2†
- [10] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†










